molecular formula C7H7BrClNO2S B15128090 (2-Bromo-6-chlorophenyl)methanesulfonamide

(2-Bromo-6-chlorophenyl)methanesulfonamide

Cat. No.: B15128090
M. Wt: 284.56 g/mol
InChI Key: LDCUEVCPJKCLNA-UHFFFAOYSA-N
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Description

(2-Bromo-6-chlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrClNO2S. It is characterized by the presence of bromine, chlorine, and a methanesulfonamide group attached to a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-chlorophenyl)methanesulfonamide typically involves the reaction of 2-bromo-6-chlorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chlorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(2-Bromo-6-chlorophenyl)methanesulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-6-chlorophenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-chlorophenyl)methanesulfonamide
  • (2-Bromo-6-fluorophenyl)methanesulfonamide
  • (2-Chloro-6-bromophenyl)methanesulfonamide

Uniqueness

(2-Bromo-6-chlorophenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.56 g/mol

IUPAC Name

(2-bromo-6-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7BrClNO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

LDCUEVCPJKCLNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CS(=O)(=O)N)Cl

Origin of Product

United States

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